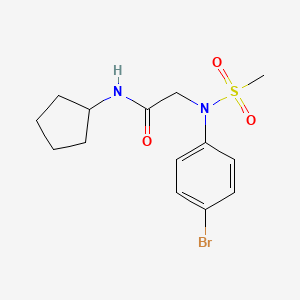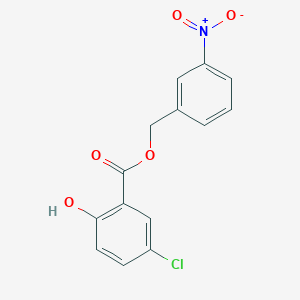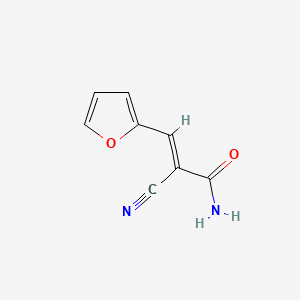
N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is known for its ability to interact with specific receptors in the body, which can lead to various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific receptors in the body. This compound has been found to interact with the glycine receptor, which is involved in the regulation of neurotransmitter release in the brain. By modulating the activity of this receptor, N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has been found to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate and GABA in the brain. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for the glycine receptor. This allows for more targeted research on the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of neuropathic pain, anxiety, and depression. Another direction is to explore its potential as a modulator of neurotransmitter release in the brain. Additionally, future research could focus on the development of safer and more effective analogs of this compound for use in scientific research.
Métodos De Síntesis
The synthesis method of N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide involves several steps. The first step is the preparation of 4-bromoaniline, which is then reacted with cyclopentanone to form 4-bromophenylcyclopentanone. This intermediate compound is then reacted with methylsulfonyl chloride and glycine to form N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been found to have potential applications in the treatment of neuropathic pain, anxiety, and depression. This compound has also been studied for its potential to modulate the release of neurotransmitters in the brain.
Propiedades
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-21(19,20)17(13-8-6-11(15)7-9-13)10-14(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNMYERKXLUAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-bromophenyl)-N-cyclopentyl-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)
![2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5780675.png)
![N-isobutyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5780690.png)

![4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5780705.png)
![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)


![(2,6-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5780723.png)



